molecular formula C10H9Cl2NS B2483113 2-(4-chlorophenyl)thiophen-3-amine hydrochloride CAS No. 1318073-64-1

2-(4-chlorophenyl)thiophen-3-amine hydrochloride

Cat. No.: B2483113
CAS No.: 1318073-64-1
M. Wt: 246.15
InChI Key: KWRXCICADFRBBE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C10H9ClNS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)thiophen-3-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with thiophene-3-amine under specific conditions. One common method includes the use of a condensation reaction followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)thiophen-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)thiophen-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)thiophen-3-amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)thiophen-3-amine hydrochloride
  • 2-(4-fluorophenyl)thiophen-3-amine hydrochloride
  • 2-(4-methylphenyl)thiophen-3-amine hydrochloride

Uniqueness

2-(4-chlorophenyl)thiophen-3-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications .

Properties

IUPAC Name

2-(4-chlorophenyl)thiophen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS.ClH/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10;/h1-6H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRXCICADFRBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318073-64-1
Record name 2-(4-chlorophenyl)thiophen-3-amine hydrochloride
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